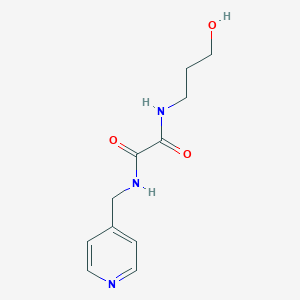

N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide, also known as HPMA, is a polymer drug conjugate that has shown promising results in various scientific research studies. It is a synthetic polymer that is designed to target cancer cells specifically and release the drug payload in a controlled manner.

Wirkmechanismus

The mechanism of action of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves the specific targeting of cancer cells and the controlled release of the drug payload. The polymer carrier is designed to accumulate in the tumor tissue through the enhanced permeability and retention (EPR) effect. Once the polymer carrier reaches the tumor tissue, it is taken up by the cancer cells through receptor-mediated endocytosis. The drug payload is then released from the polymer carrier in a controlled manner, leading to cancer cell death.

Biochemical and Physiological Effects:

N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to increase the bioavailability of the drug payload, reduce the toxicity of the drug, and improve the pharmacokinetics of the drug. N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has also been shown to enhance the immune response to cancer cells and improve the delivery of other therapeutic agents, such as siRNA and peptides.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in lab experiments include its ability to specifically target cancer cells, its controlled release of the drug payload, and its ability to improve the efficacy and reduce the toxicity of the drug. The limitations of using N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in lab experiments include its complex synthesis method, its potential for immunogenicity, and its limited availability.

Zukünftige Richtungen

There are several future directions for the use of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in cancer therapy. One direction is the development of new polymer carriers that can improve the specificity and efficacy of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide. Another direction is the development of new linker molecules that can improve the controlled release of the drug payload. Additionally, the combination of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide with other therapeutic agents, such as immunotherapy and targeted therapy, is an area of active research. Finally, the translation of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide from preclinical studies to clinical trials is an important future direction.

In conclusion, N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide is a promising polymer drug conjugate that has shown potential in cancer therapy. Its specific targeting of cancer cells, controlled release of the drug payload, and ability to improve the efficacy and reduce the toxicity of the drug make it an attractive option for cancer treatment. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and limitations.

Synthesemethoden

The synthesis of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves the conjugation of a drug molecule to a polymeric carrier. The polymer carrier is usually a hydrophilic polymer such as polyethylene glycol (PEG), polyvinyl alcohol (PVA), or poly(lactic-co-glycolic acid) (PLGA). The drug molecule is attached to the polymer carrier through a linker molecule that is designed to release the drug payload in a controlled manner. The synthesis of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide is a complex process that involves several steps, including polymerization, conjugation, purification, and characterization.

Wissenschaftliche Forschungsanwendungen

N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential use in cancer therapy. It has been shown to have several advantages over traditional chemotherapy, including improved efficacy, reduced toxicity, and increased specificity. N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been used to deliver a variety of anticancer drugs, including doxorubicin, paclitaxel, and cisplatin. It has also been used to deliver other therapeutic agents, such as siRNA and peptides.

Eigenschaften

Produktname |

N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide |

|---|---|

Molekularformel |

C11H15N3O3 |

Molekulargewicht |

237.25 g/mol |

IUPAC-Name |

N-(3-hydroxypropyl)-N//'-(pyridin-4-ylmethyl)oxamide |

InChI |

InChI=1S/C11H15N3O3/c15-7-1-4-13-10(16)11(17)14-8-9-2-5-12-6-3-9/h2-3,5-6,15H,1,4,7-8H2,(H,13,16)(H,14,17) |

InChI-Schlüssel |

HCTSVWFPBIROKE-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CNC(=O)C(=O)NCCCO |

Kanonische SMILES |

C1=CN=CC=C1CNC(=O)C(=O)NCCCO |

Löslichkeit |

35.6 [ug/mL] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298967.png)

![1-(3,5-dimethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298968.png)

![(5Z)-2-(4-methoxyanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298969.png)

![(5Z)-2-(3,4-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298971.png)

![1-(2-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298974.png)

![(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298975.png)

![(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298976.png)

![(5Z)-2-(4-chloroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298978.png)

![9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298980.png)

![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)

![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)

![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)

![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)